Home > Products > Screening Compounds P60469 > 2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]acetamide
2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]acetamide -

2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]acetamide

Catalog Number: EVT-5853979
CAS Number:
Molecular Formula: C11H10N6O2
Molecular Weight: 258.24 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

4-(2-(4-amino-1,2,5-oxadiazol-3-yl)-1-ethyl-7-{[(3S)-3-piperidinylmethyl]oxy}-1H-imidazo[4,5-c]pyridin-4-yl)-2-methyl-3-butyn-2-ol (GSK690693)

Compound Description: GSK690693 is a potent, ATP-competitive, pan-AKT kinase inhibitor, exhibiting IC50 values of 2 nM, 13 nM, and 9 nM against AKT1, AKT2, and AKT3, respectively []. This compound demonstrates potent inhibition of intracellular AKT activity, as evidenced by the reduced phosphorylation levels of GSK3β. In vivo studies using human breast carcinoma xenografts in mice have shown that GSK690693 effectively inhibits tumor growth and GSK3β phosphorylation.

1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-(1-(3-hydroxyphenyl)vinyl)-5-(thiophen-2-yl)-1H-1,2,3-triazole-4-carbohydrazide

Compound Description: This compound, identified by its Zinc ID 000002613203, has been investigated for its potential as a treatment candidate for COVID-19 []. Molecular docking studies revealed its strong binding affinity to key proteins involved in the replication of the virus, including human ACE2 (PDB: 1O86), SARS-CoV main peptidase (2GTB), and human coronavirus papain-like proteases (PDB: 4OW0).

3-(4-Amino-1,2,5-oxadiazol-3-yl)-4-(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole (ANFF-1)

Compound Description: ANFF-1 is synthesized via two primary routes: reacting 3,4-bis(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole (BNFF-1) with ammonia gas in toluene or by partially oxidizing 3,4-bis(4-amino-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole (BAFF-1) with hydrogen peroxide in concentrated sulfuric acid [].

4-[4-(4-Amino-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine (BAFF-1)

Compound Description: BAFF-1 is a molecule with its complete structure exhibiting twofold rotation symmetry, characterized by a crystallographic twofold rotation axis running through its central ring []. Its flanking ring is twisted by 20.2° relative to the central ring. Notably, one of the amino hydrogens participates in an intramolecular hydrogen bond with a nitrogen atom. Intermolecular hydrogen bonding between adjacent molecules, specifically between amino hydrogens and nitrogen atoms, results in the formation of chains extending along the [10-2] direction.

SB-772077-B [4-(7-((3-Amino-1-pyrrolidinyl)carbonyl)-1-ethyl-1H-imidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-amine]

Compound Description: SB-772077-B is a novel aminofurazan-based Rho kinase inhibitor that exhibits potent pulmonary vasodilatory effects in rats []. This compound effectively reduces both pulmonary and systemic arterial pressures while increasing cardiac output.

4-Amino-3-(1-{[amino(3-methyl-2-oxido-1,2,5-oxadiazol-4-yl)methylene]hydrazinylidene}ethyl)-1,2,5-oxadiazole 2-Oxide

Compound Description: This compound represents a novel example of a (furoxanyl)amidrazone-derived hydrazone, showcasing potential as a drug candidate for neglected diseases [].

3,4‐Bis(4‐nitramino‐ 1,2,5‐oxadiazol‐3‐yl)‐1,2,5‐furoxan (BNAFF) and its Salts

Compound Description: BNAFF is an energetic compound synthesized from BAFF-1 through nitration followed by reaction with potassium hydroxide to yield its dipotassium salt, K2BNAFF []. The unstable neutral form, H2BNAFF, is obtained from K2BNAFF. BNAFF forms various energetic salts, including ammonium, guanidinium, aminoguanidinium, hydrazinium, and hydroxylammonium salts.

{2-[1-(4-bromophenyl)-5-oxopyrrolidin-3-yl]-1H-benzimidazol-1-yl}acetic acid hydrazide derivatives

Compound Description: These derivatives were synthesized using {2-[1-(4-bromophenyl)-5-oxopyrrolidin-3-yl]-1H-benzimidazol-1-yl}acetic acid hydrazide as a key intermediate, reacting it with various aldehydes to yield the corresponding hydrazones [].

6-(1H-benzimidazol-2-yl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-ones with acetamide and 1,2,4-oxadiazol-5-ylmethyl substituents

Compound Description: This series of compounds was designed as potential antimicrobial agents, with modifications at the 3-position of the 6-(1H-benzimidazol-2-yl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-one core using acetamide and 1,2,4-oxadiazol-5-ylmethyl substituents []. These modifications led to compounds with improved antimicrobial activity compared to the parent structure.

4-(1-Phenyl-5-(p-Tolyl)-2,5-Dihydro-1H-Pyrazol-3-Yl)Benzo[c][1,2,5]Oxadiazole

Compound Description: This compound is a novel pyrazoline derivative synthesized via the reaction of phenylhydrazine hydrochloride with 3-(benzo[c][1,2,5]oxadiazol-4-yl)-1-phenylprop-2-en-1-one [].

1,3,4-oxadiazole Substituted 2-(5-ylidene-2,4-dioxothiazolidin-3-yl)-acetamides

Compound Description: This series of compounds combines 1,3,4-oxadiazole and thiazolidinedione moieties, demonstrating promising antitumor activity against various cancer cell lines, including leukemia, colon cancer, and renal cancer [].

7α-Methoxy-7-(4-phenyl-1H-1,2,3-triazol-1-yl)acetamino-3′-arylthio-cephalosporic Acid Derivatives

Compound Description: This series of compounds, derived from 7-aminocephalosporanic acid, represents a novel approach to modifying cephalosporin antibiotics [].

Benzimidazol-1‐yl‐1‐phenylpropanone Analogs

Compound Description: This series of benzimidazol-1‐yl‐1‐phenylpropanone analogs exhibit potent antimicrobial activity against a range of bacterial and fungal strains [].

2-tert-Butyl-1-(4-nitroamino-1,2,5-oxadiazol-3-yl)diazene 1-oxide

Compound Description: This compound features a 1,2,5-oxadiazole ring substituted with a nitroamine group and a diazene 1-oxide moiety [].

N-(5-(Substitutedphenyl)-4,5-dihydro-1H-pyrazol-3-yl)-4H-1,2,4-triazol-4-amine

Compound Description: These compounds were synthesized from 4-amino-4H-1,2,4-triazole through a multistep process involving the formation of acrylamide intermediates and subsequent cyclization with hydrazine hydrate [].

2-(2-methyl-5-nitro-1H-benzimidazol-1-yl)-N'-(arylmenthylene)acetohydrazide and 2-(2--methyl-5-nitro-1H-benzimidazol-1-yl)-N-(4-oxo-2-aryl-1,3-thiazolidin-3-yl)acetamide derivatives

Compound Description: This series involves the synthesis of 2-(2-methyl-5-nitro-1H-benzimidazol-1-yl)-N'-(arylmenthylene)acetohydrazide derivatives through the reaction of a benzimidazole-containing hydrazide with various aromatic aldehydes []. Further modifications lead to 2-(2-methyl-5-nitro-1H-benzimidazol-1-yl)-N-(4-oxo-2-aryl-1,3-thiazolidin-3-yl)acetamide derivatives.

2-((4-(1H-benzo[d]imidazol-2-yl)-6-(2-ethylcyclopentyl) pyrimidin-2-yl)thio)-N-methylacetamide

Compound Description: This compound, incorporating benzimidazole and pyrimidine moieties, was synthesized and evaluated for its antimicrobial activity, showing promising results [].

2-[4-(3-{(r)-1-[4-(2-Amino-pyrimidin-5-yl)-phenyl]-1-cyclopropyl-ethyl}-[1,2,4]oxadiazol-5-yl)-pyrazol-1-yl]-N,N-dimethyl-acetamide (BI 665915)

Compound Description: BI 665915 is a potent and selective 5-lipoxygenase-activating protein (FLAP) inhibitor identified through structure-based drug design []. This compound exhibits excellent FLAP binding potency and inhibits LTB4 synthesis in human whole blood.

N'-{4-[2-(1H-benzimidazol-2-YL)-2-oxoethyl]phenyl}-2-hydroxyacetohydrazide and it’s Derivatives

Compound Description: These benzimidazole derivatives were synthesized and evaluated for their anti-inflammatory activity [].

5-[2-(4-Methoxyphenyl) Pyridin-3-yl]-1, 3, 4-Oxadiazole-2-Thiol Derivatives

Compound Description: These compounds feature a 1,3,4-oxadiazole ring linked to a substituted pyridine ring, and they were evaluated for their anticancer activity [].

(3-((quinazolin-4-yl) amino)-1h-pyrazol-1-yl) acetamide derivatives

Compound Description: These quinazoline derivatives are investigated for their potential as Aurora kinase inhibitors in the treatment of proliferative diseases, including cancer [].

2-{[5-(1H -indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides

Compound Description: These compounds incorporate a 1,3,4-oxadiazole ring linked to an indole moiety and are explored for their antibacterial and enzyme inhibitory activities [].

2-{[5-(aralkyl/aryl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(4-methyl-1,3-thiazol-2-yl)acetamides

Compound Description: These compounds, featuring 1,3,4-oxadiazole and thiazole moieties, are investigated for their therapeutic potential against Alzheimer's disease and diabetes [].

2-(5-mercapto)-1,3-oxadiazol-2-ylmethyl-1,2,4-triazol-3-one derivatives

Compound Description: These derivatives, containing 1,3,4-oxadiazole and triazole moieties, have been synthesized and evaluated for their antimicrobial properties [].

2-Chloro-N-{3-cyano-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-1H-pyrazol-5-yl}acetamide

Compound Description: This compound features a pyrazole ring substituted with a cyano group, chlorine atoms, and a trifluoromethyl group, synthesized through the reaction of a substituted pyrazole with chloroacetyl chloride [].

3-[(2-{[4-(Hexyloxycarbonylamino-imino-methyl)-phenylamino]-methyl}-1-methyl-1H-benzimidazol-5-carbonyl)-pyridin-2-yl-amino]-Propionic acid ethyl ester-methanesulfonate

Compound Description: This compound, featuring benzimidazole and pyridine moieties, is investigated for its medicinal properties and exists in different crystalline modifications and as a hemihydrate [, , , , ].

N-{3-(2-(Substituted sulfanyl)-1H-benzimidazol-1-yl)-4H (substituted)-1,2,4-triazole and 2-(substituted sulfanyl)-1-(5-substituted -1, 3, 4 -oxadiazol -2-yl)-1H- benzimidazole derivatives

Compound Description: This series of compounds comprises benzimidazole derivatives linked to either a substituted triazole or a substituted 1,3,4-oxadiazole ring and exhibits antimicrobial and anti-inflammatory properties [].

2-[(2-{[5-(Pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethyl)sulfanyl]-1,3-benzoxazole derivatives

Compound Description: This series consists of 1,3,4-oxadiazole and benzoxazole derivatives synthesized and evaluated for their antimicrobial, antioxidant, and antitubercular activities [].

4-amino-5-fluoro-3-[5-(4-methylpiperazin-1-yl)-1h-benzimidazol-2-yl]quinolin -2 (1h) -on-lactate

Compound Description: This compound is a benzimidazole derivative that exists in various crystalline forms and solvate forms, including a crystalline form of its lactic acid salt [, , , ].

4-amino-5-fluoro-3-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-quinolin-2-one

Compound Description: This benzimidazole derivative has been explored for its potential in treating adenokistoznoy carcinoma []. Different forms, such as the monohydrate monolactate salt, have been prepared and formulated for oral administration [, , ].

4-Amino-1-(β-D-ribofuranosyl)imidazo[4,5-d]pyridazin-7-one

Compound Description: This compound is a nucleoside analog synthesized through a multistep process involving the ribosylation of a substituted imidazole and subsequent ring transformations [].

2-Amino-N-[4-[5-(2-phenanthrenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]phenyl]-acetamide (OSU-03012)

Compound Description: OSU-03012 is a phosphoinositide-dependent kinase-1 (PDK-1) inhibitor investigated for its effects on Y-box binding protein-1 (YB-1) and epidermal growth factor receptor (EGFR) expression in breast cancer cells [].

Polyheterocyclic Ring Systems Derived from 3-Amino-5-bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine

Compound Description: This research involves synthesizing a series of polyheterocyclic compounds using 3-amino-5-bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine as a starting material [].

2-[amino]-N-(un/substituted-phenyl)acetamides

Compound Description: These compounds, featuring benzodioxin and acetamide moieties, have been synthesized and evaluated for their antimicrobial activity and hemolytic properties [].

6-((2-fluoro-3-(1-(3-isopropyl-1,2,4-oxadiazol-5-yl)piperidin-4-yl)propyl)amino)-2,3-dihydro-1H-inden-1-one

Compound Description: This compound acts as a potent and selective agonist of the G protein-coupled receptor 119 (GPR119) [].

2-Amino-1,3,4-thiadiazoles

Compound Description: This class of compounds has been identified as glutaminyl cyclase inhibitors that can increase phagocytosis by modifying the CD47-SIRPα checkpoint, offering potential anticancer therapeutic strategies [].

Properties

Product Name

2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]acetamide

IUPAC Name

2-[2-(4-amino-1,2,5-oxadiazol-3-yl)benzimidazol-1-yl]acetamide

Molecular Formula

C11H10N6O2

Molecular Weight

258.24 g/mol

InChI

InChI=1S/C11H10N6O2/c12-8(18)5-17-7-4-2-1-3-6(7)14-11(17)9-10(13)16-19-15-9/h1-4H,5H2,(H2,12,18)(H2,13,16)

InChI Key

WVJHNSPIODGZJK-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)N=C(N2CC(=O)N)C3=NON=C3N

Solubility

>38.7 [ug/mL]

Canonical SMILES

C1=CC=C2C(=C1)N=C(N2CC(=O)N)C3=NON=C3N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.